N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine
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Overview
Description
N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine is a complex organic compound that features a piperidine ring, a phenylsulfonyl group, and an L-valine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine typically involves multiple steps, starting with the preparation of the piperidine ring and the phenylsulfonyl group. The piperidine ring can be synthesized through a series of cyclization reactions, while the phenylsulfonyl group is introduced via sulfonylation reactions. The final step involves coupling the piperidine derivative with L-valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the piperidine ring can produce various piperidine derivatives.
Scientific Research Applications
N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine involves its interaction with specific molecular targets and pathways. The piperidine ring and phenylsulfonyl group are key structural features that enable the compound to bind to target proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine can be compared with other similar compounds, such as:
N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-leucine: Similar structure but with a leucine moiety instead of valine.
N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-isoleucine: Similar structure but with an isoleucine moiety.
N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine: Similar structure but with an alanine moiety.
The uniqueness of this compound lies in its specific combination of the piperidine ring, phenylsulfonyl group, and L-valine moiety, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
(2S)-2-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-7-6-10-19(11-13)25(23,24)14-8-4-3-5-9-14/h3-5,8-9,12-13,15H,6-7,10-11H2,1-2H3,(H,18,20)(H,21,22)/t13?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQMXDHNGOJCJQ-WUJWULDRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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